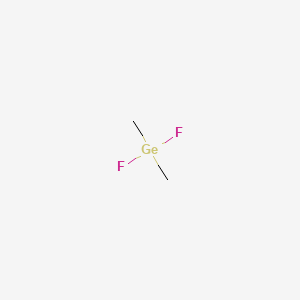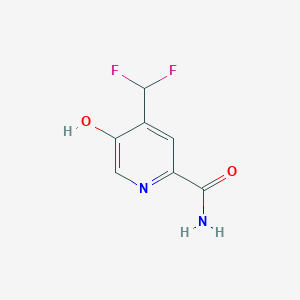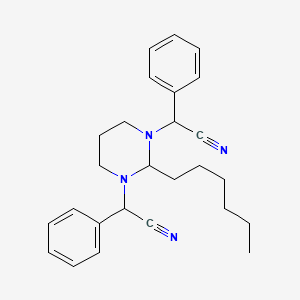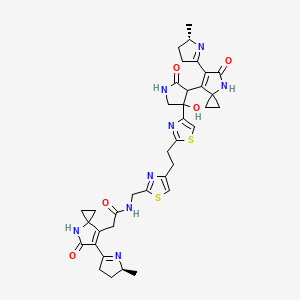![molecular formula C18H32N2O7Si B14747793 1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14747793.png)
1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine is a modified nucleoside derivative. It is often used in the synthesis of oligonucleotides and other nucleic acid analogs due to its unique structural properties. The compound features protective groups that enhance its stability and reactivity, making it valuable in various biochemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine typically involves multiple steps, starting from uridine. The key steps include:
Protection of the 3’-hydroxyl group: This is achieved by reacting uridine with t-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Protection of the 2’-hydroxyl group: The 2’-hydroxyl group is then protected by reacting the intermediate with 2-methoxyethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch reactions: Conducting the reactions in large reactors with controlled temperature and pressure.
Purification: Using techniques such as column chromatography and recrystallization to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine undergoes various chemical reactions, including:
Deprotection reactions: Removal of the protective groups under acidic or basic conditions.
Substitution reactions: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: Common reagents include tetrabutylammonium fluoride (TBAF) for silyl group removal and acidic conditions for methoxyethyl group removal.
Substitution: Reagents such as alkyl halides and bases are used for substitution reactions.
Major Products
The major products formed from these reactions include the deprotected uridine derivatives and substituted nucleosides, which can be further used in various biochemical applications.
Applications De Recherche Scientifique
3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine has several scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for research in nucleic acid chemistry.
Biology: Employed in the study of RNA and DNA interactions and functions.
Medicine: Investigated for its potential in developing antiviral and anticancer therapies.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
Mécanisme D'action
The mechanism of action of 3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine involves its incorporation into nucleic acids, where it can influence the stability and function of the resulting oligonucleotides. The protective groups enhance its stability during synthesis and can be selectively removed to yield the desired nucleoside analogs.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-O-Methyluridine: Another modified nucleoside with a methoxy group at the 2’ position.
3’-O-(t-Butyldimethylsilyl)uridine: Similar compound with only the 3’-hydroxyl group protected.
2’-O-(2-Methoxyethyl)uridine: Similar compound with only the 2’-hydroxyl group protected.
Uniqueness
3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine is unique due to the dual protection of both the 3’- and 2’-hydroxyl groups, which provides enhanced stability and reactivity compared to its analogs. This makes it particularly valuable in complex synthetic applications where selective deprotection is required.
Propriétés
Formule moléculaire |
C18H32N2O7Si |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H32N2O7Si/c1-18(2,3)28(5,6)27-14-12(11-21)26-16(15(14)25-10-9-24-4)20-8-7-13(22)19-17(20)23/h7-8,12,14-16,21H,9-11H2,1-6H3,(H,19,22,23)/t12-,14-,15-,16-/m1/s1 |
Clé InChI |
MVUNUYQKOFMHDC-DTZQCDIJSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N2C=CC(=O)NC2=O)CO |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1C(OC(C1OCCOC)N2C=CC(=O)NC2=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[2,3-c]quinoline](/img/structure/B14747715.png)


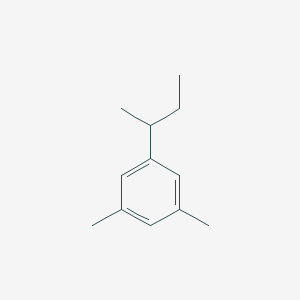

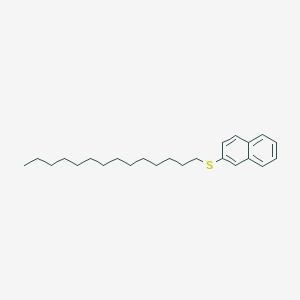
![Bicyclo[2.2.2]octane, 2,3-epoxy-](/img/structure/B14747761.png)

